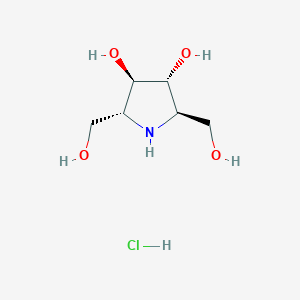

2,5-Dideoxy-2,5-imino-D-mannitol hcl

Description

Historical Context and Evolution of Iminosugar Research

The journey of iminosugar research began in the early 1960s with the synthesis of sugar derivatives containing a nitrogen atom in the ring. researchgate.net However, it was the discovery of their potent glycosidase inhibitory activity in the mid-1970s that truly ignited widespread interest in this class of compounds. nih.govresearchgate.net Early research focused on naturally occurring iminosugars isolated from plants and microorganisms. unimib.it For instance, the first natural iminosugar, nojirimycin, was isolated from Streptomyces bacteria. mdpi.com This was followed by the discovery of deoxynojirimycin (DNJ) from mulberry plants, a potent inhibitor of α- and β-glucosidases. mdpi.com

The field has since evolved dramatically, moving from the isolation and study of natural products to the rational design and synthesis of novel iminosugar derivatives with enhanced potency and selectivity. unimib.it This progression has been fueled by an increasing understanding of the structure-activity relationships that govern their inhibitory effects. researchgate.net

Foundational Principles of Glycosidase Inhibition by Iminosugars

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, a fundamental process in numerous biological pathways. nih.gov Iminosugars exert their inhibitory effect by acting as transition-state analogues for the glycosidase-catalyzed reaction. researchgate.net The protonated nitrogen atom of the iminosugar at physiological pH mimics the charge and shape of the oxocarbenium ion-like transition state that forms during the cleavage of a glycosidic bond. tandfonline.com

This mimicry allows the iminosugar to bind tightly to the active site of the glycosidase, often with much higher affinity than the natural substrate. nih.gov The binding is typically reversible and competitive. researchgate.net The multiple hydroxyl groups on the iminosugar ring also play a crucial role, as their stereochemistry determines the specificity of the inhibitor for different types of glycosidases. researchgate.net The pH of the environment is also a critical factor, as both the inhibitor and the enzyme's active site have groups that can change their protonation state, affecting the binding affinity. researchgate.net

Overview of 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) as a Prototypical Pyrrolidine (B122466) Iminosugar Inhibitor

2,5-Dideoxy-2,5-imino-D-mannitol, commonly known as DMDP, was the first pyrrolidine iminosugar to be discovered, isolated from the leaves of Derris elliptica in 1976. mdpi.com As a five-membered iminocyclitol, it represents a significant structural class of iminosugars distinct from the more common six-membered piperidine (B6355638) derivatives like DNJ. mdpi.com

DMDP is a potent inhibitor of several glycosidases and has served as a valuable tool for studying their function. mdpi.com Its discovery spurred the synthesis and biological evaluation of a wide range of pyrrolidine-based iminosugars. acs.orgresearchgate.net Research has shown that even small modifications to the DMDP structure, such as altering the stereochemistry or adding substituents, can dramatically impact its inhibitory activity and selectivity. nih.govnih.gov For instance, its enantiomer, L-DMDP, has been shown to be a more potent and specific inhibitor of certain α-glucosidases than the naturally occurring D-enantiomer. nih.govresearchgate.net

The development of synthetic routes to produce DMDP and its analogues on a larger scale has been a key focus of research, enabling more extensive biological studies. worktribe.comresearchgate.net These synthetic efforts have also allowed for the creation of novel derivatives with tailored properties. nih.gov

Below is a table summarizing the inhibitory activity of DMDP and a related compound against various glycosidases.

| Compound | Enzyme | Source | IC₅₀ (µM) |

| DMDP | α-Glucosidase | Yeast | 2.5 |

| β-Glucosidase | Almond | 12 | |

| α-Mannosidase | Jack Bean | >1000 | |

| L-DMDP | α-Glucosidase | Rice | 0.047 |

| α-Glucosidase | Yeast | >1000 |

This table presents a selection of reported IC₅₀ values to illustrate the inhibitory profile of DMDP and its enantiomer. Actual values can vary depending on assay conditions.

Properties

Molecular Formula |

C6H14ClNO4 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |

InChI |

InChI=1S/C6H13NO4.ClH/c8-1-3-5(10)6(11)4(2-9)7-3;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m1./s1 |

InChI Key |

ASOISZHLRDHELT-MVNLRXSJSA-N |

SMILES |

C(C1C(C(C(N1)CO)O)O)O.Cl |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl |

Canonical SMILES |

C(C1C(C(C(N1)CO)O)O)O.Cl |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Considerations of 2,5 Dideoxy 2,5 Imino D Mannitol

Isolation and Characterization from Plant Sources (e.g., Angylocalyx pynaertii, Morus alba, Lianas)

The initial discovery and subsequent isolation of 2,5-Dideoxy-2,5-imino-D-mannitol have been prominently associated with the plant kingdom. Various species have been identified as natural reservoirs of this compound.

Early reports indicated the presence of DMDP in plants belonging to the Leguminosae family, such as Angylocalyx pynaertii. The isolation from this source, along with lianas from the genera Derris and Lonchocarpus, marked a significant step in recognizing the distribution of this iminosugar. researchgate.net The process of isolating DMDP from these plant materials typically involves extraction with polar solvents, followed by a series of chromatographic techniques to purify the compound.

The white mulberry, Morus alba, a plant with a long history in traditional medicine, has also been identified as a source of DMDP. While the leaves of Morus alba are known to contain a variety of bioactive compounds, including other iminosugars like 1-deoxynojirimycin (B1663644) (DNJ), studies have confirmed the presence of DMDP as well. researchgate.net The isolation from Morus alba often employs ion-exchange chromatography to separate the basic iminosugars from other plant constituents.

The general procedure for isolating DMDP from these plant sources involves the following steps:

Extraction: The plant material (e.g., leaves, roots, or stems) is typically dried, ground, and extracted with a solvent such as aqueous ethanol (B145695) or methanol.

Preliminary Purification: The crude extract is often subjected to partitioning between different solvents to remove non-polar compounds.

Ion-Exchange Chromatography: The extract is passed through a cation-exchange resin. The basic iminosugars, including DMDP, bind to the resin and are subsequently eluted with a basic solution, such as aqueous ammonia.

Further Chromatographic Purification: The enriched fraction is further purified using techniques like size-exclusion chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure DMDP.

Structural Elucidation: The identity and structure of the isolated compound are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). frontiersin.org

Table 1: Plant Sources and Isolation Insights for 2,5-Dideoxy-2,5-imino-D-mannitol

| Plant Source | Family | Typical Part Used | Key Isolation Techniques |

|---|---|---|---|

| Angylocalyx pynaertii | Leguminosae | Not specified in detail in available literature | Ion-exchange chromatography |

| Morus alba (White Mulberry) | Moraceae | Leaves, Roots | Aqueous extraction, Ion-exchange chromatography, HPLC |

| Lianas (Derris, Lonchocarpus) | Leguminosae | Not specified in detail in available literature | Ion-exchange chromatography |

Isolation from Fungal Sources (e.g., Pochonia suchlasporia)

While plants have been the primary focus, the fungal kingdom also contributes to the natural production of iminosugars. The fungus Pochonia suchlasporia, known for its nematicidal properties, has been investigated for its chemical constituents. researchgate.net Although direct isolation of 2,5-Dideoxy-2,5-imino-D-mannitol from Pochonia suchlasporia is not extensively documented in readily available literature, studies have reported the isolation of a related polyhydroxylated pyrrolizidine (B1209537) alkaloid, pochonicine, from this fungus. nih.gov The structural similarities between pochonicine and DMDP suggest that the biosynthetic machinery for producing such polyhydroxylated nitrogenous compounds exists within this fungal species. Further investigation into the full iminosugar profile of Pochonia suchlasporia may yet reveal the presence of DMDP.

Presence in Other Biological Systems (e.g., Bluebell Seeds, Adenophora triphylla)

The occurrence of 2,5-Dideoxy-2,5-imino-D-mannitol extends to other plant species, highlighting its broader distribution in nature.

Seeds of the common bluebell (Hyacinthoides non-scripta) have been found to contain a complex mixture of iminosugars, with DMDP being a significant component. nih.gov The isolation from bluebell seeds involved extraction with aqueous ethanol followed by multiple steps of ion-exchange column chromatography. nih.gov The characterization of DMDP from this source was achieved through comprehensive spectroscopic analysis. nih.gov

Another plant where DMDP has been identified is Adenophora triphylla, a member of the Campanulaceae family. The roots of this plant are used in traditional medicine, and chemical analysis has revealed the presence of various iminosugars, including DMDP. acs.orgnih.gov The isolation process from Adenophora triphylla roots also relies on chromatographic separation techniques to isolate the individual iminosugar components. acs.org

Table 2: Additional Biological Sources of 2,5-Dideoxy-2,5-imino-D-mannitol

| Biological Source | Family/Class | Part Used | Key Findings |

|---|---|---|---|

| Hyacinthoides non-scripta (Bluebell) | Hyacinthaceae | Immature fruits and stalks | Found as part of a complex mixture of iminosugars. nih.gov |

| Adenophora triphylla | Campanulaceae | Roots | Isolated alongside other pyrrolidine (B122466) and piperidine (B6355638) alkaloids. acs.org |

Synthetic Methodologies for 2,5 Dideoxy 2,5 Imino D Mannitol and Its Advanced Analogues

Chiral Pool Approaches Utilizing Carbohydrate Precursors

The inherent chirality of carbohydrates makes them ideal starting materials for the synthesis of complex, stereochemically rich molecules like DMDP. This approach, known as the chiral pool strategy, leverages the existing stereocenters in readily available sugars to construct the target molecule, often reducing the need for complex asymmetric induction steps.

Synthesis from D-Fructose and L-Sorbose via Regioselective Reactions (e.g., Appel Reaction)

A highly efficient and scalable synthesis of DMDP has been developed starting from the common ketoses D-fructose and L-sorbose. nih.govnih.govacs.org A key feature of this methodology is the use of a regioselective Appel reaction, which allows for the selective conversion of a specific hydroxyl group to a halide under mild conditions. researchgate.netaminer.org

Synthesis from L-Xylose and D-Glucofuranose

L-Xylose has also been successfully employed as a chiral precursor for the synthesis of DMDP. nih.govnih.gov One concise and practical method involves the stereoselective addition of a Grignard reagent to a protected aldofuranose derived from L-xylose. nih.govnih.gov The formation of the pyrrolidine (B122466) ring is then achieved through a bis-mesylation followed by a double nucleophilic displacement sequence. nih.govnih.gov This methodology has proven effective for the preparation of both DMDP and its C-2 extended analogue, HomoDMDP. nih.govnih.gov

Furthermore, D-glucuronolactone, readily derived from D-glucose, serves as a versatile starting material for accessing not only DMDP but also its enantiomer, L-DMDP. nih.gov A key intermediate, 5-azido-5-deoxy-1,2-O-isopropylidene-α-D-glucofuranose, can be prepared in high yield and subsequently transformed into the target iminocyclitols. nih.gov

Application of Asymmetric Synthesis from Achiral Starting Materials

While chiral pool synthesis is a dominant strategy, the development of asymmetric syntheses from achiral precursors represents a significant advancement in the field, offering flexibility and the potential for creating novel analogues. These "de novo" syntheses build the chiral centers of the molecule from non-chiral starting materials using catalytic asymmetric reactions.

One powerful approach involves the desymmetrization of achiral, prochiral molecules. For instance, the enantioselective reduction of an achiral diketone like 2,5-hexanedione (B30556) can be achieved using biocatalysts such as baker's yeast or chiral chemical reducing agents. researchgate.net This reaction can produce a chiral diol with high enantiomeric excess. researchgate.net This diol can then be converted into a bis-epoxide or a bis-mesylate, which upon reaction with a nitrogen source, such as benzylamine, undergoes cyclization to form the C2-symmetric pyrrolidine ring. researchgate.net While this specific example leads to a 2,5-dimethylpyrrolidine, the principles can be extended to more complex substrates to build the polyhydroxylated backbone of DMDP analogues.

Another strategy employs organocatalysis to construct the chiral framework. For example, organocatalyst-controlled asymmetric Michael additions of aldehydes to nitroolefins can be followed by an intermolecular aza-Henry reaction to generate iminosugar derivatives with multiple contiguous stereocenters in high enantiomeric excess in a one-pot process. nih.gov This method allows for the assembly of the carbon backbone with the necessary stereochemistry from simple, achiral building blocks. nih.govresearchgate.net

Key Chemical Transformations in Pyrrolidine Ring Formation

The construction of the central pyrrolidine ring is a critical aspect of DMDP synthesis. Several key chemical transformations have been instrumental in achieving this, with reductive amination and ring-closing metathesis being particularly noteworthy.

Reductive Amination Strategies

Reductive amination is a widely used and highly effective method for the formation of the pyrrolidine ring in iminocyclitol synthesis. nih.gov This reaction typically involves the intramolecular cyclization of an amino-aldehyde or amino-ketone intermediate, which is then reduced to form the stable amine ring.

In many syntheses of DMDP and its analogues, a precursor containing an azide (B81097) group and a carbonyl or a group that can be converted to a carbonyl is prepared. nih.govnih.gov The azide is then reduced to an amine, which spontaneously undergoes intramolecular cyclization with the carbonyl group to form a cyclic imine. This imine is then reduced in situ to the final pyrrolidine product. This one-pot reduction and intramolecular reductive amination sequence is a common and efficient strategy. acs.org The choice of reducing agent can influence the stereochemical outcome of the reaction, allowing for control over the final product's configuration.

Ring-Closing Metathesis (RCM) in Iminocyclitol Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of cyclic compounds, including nitrogen heterocycles like pyrrolidines. This reaction, catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene or an enyne to form a cyclic alkene and a small volatile byproduct like ethylene.

In the context of iminocyclitol synthesis, RCM offers a versatile method for constructing the pyrrolidine ring with a double bond, which can be further functionalized. A typical strategy involves the synthesis of an acyclic precursor containing two terminal alkenes or an alkene and an alkyne, separated by a nitrogen atom and the desired carbon backbone. researchgate.net The RCM reaction then closes the ring to form a dihydropyrrole, an unsaturated precursor to the final pyrrolidine. This dihydropyrrole can then be dihydroxylated and reduced to afford the polyhydroxylated pyrrolidine target. researchgate.net The power of RCM lies in its functional group tolerance and its ability to form rings of various sizes under mild conditions. This methodology has been successfully applied to the synthesis of various polyhydroxylated pyrrolidines and other nitrogen-containing heterocycles. researchgate.net

Bis-Mesylation/Double Nucleophilic Displacement Sequences

A practical and effective method for creating the core pyrrolidine ring of C-2 substituted polyhydroxypyrrolidines like 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) and its analogue, HomoDMDP, involves a bis-mesylation/double nucleophilic displacement sequence. researchgate.netaminer.org This strategy is a crucial cyclization step in a synthetic route that often starts from readily available carbohydrates such as L-xylose. researchgate.netaminer.org

The general approach begins with the stereoselective addition of a Grignard reagent to a protected aldofuranose to introduce the desired C-2 substituent. researchgate.netaminer.org Following this, the key cyclization is performed. This involves converting two hydroxyl groups into mesylates, which are excellent leaving groups. The subsequent intramolecular double nucleophilic displacement by a primary amine forms the characteristic five-membered pyrrolidine ring system of the iminosugar. researchgate.net This methodology has been successfully applied to the synthesis of both DMDP and HomoDMDP. researchgate.netaminer.org

Amadori Rearrangements for Amino-Sugar Construction

The Amadori rearrangement provides a high-yielding and convenient route for the synthesis of 1-aminodeoxyketopyranoses, which are precursors to iminosugars analogous to DMDP. ubc.ca This method has been successfully employed to synthesize 1-amino-1,2,5-trideoxy-2,5-imino-D-mannitol, a novel analogue of DMDP. ubc.caelsevierpure.com

Multi-Gram Scale and Efficient Synthesis Protocols for DMDP

The efficiency of this synthesis hinges on a regioselective Appel reaction. researchgate.net Unlike previous methods that were limited by the low-yield formation of 1,2:4,5-di-O-isopropylidene-β-d-fructopyranose, this route avoids such intermediates. acs.org The process involves the creation of 5-azido-5-deoxy-α,β-d-fructopyranose, which then undergoes catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere to yield the final DMDP product. acs.org This streamlined approach minimizes purification steps and avoids lengthy protecting group manipulations, making it an attractive method for producing significant quantities of DMDP. researchgate.netacs.org

Diastereomeric and Enantiomeric Synthesis of DMDP and Related Structures (e.g., DGDP, HomoDMDP)

The synthesis of various stereoisomers of DMDP, including its diastereomers and enantiomers, is crucial for studying structure-activity relationships. Methodologies have been developed for the stereoselective synthesis of these related structures.

Enantiomers and Homologues: The enantiomers of naturally occurring iminosugars, such as L-DMDP and L-homoDMDP, have been synthesized from a D-xylose derived cyclic nitrone. researchgate.net Furthermore, protected L-homoDMDP and its C-6 epimer have been prepared starting from a vinylpyrrolidine intermediate, which itself can be produced on a large scale. mdpi.comnih.gov These epimers serve as versatile intermediates for the total synthesis of a range of 6-C-alkylated DMDP-related natural products. mdpi.comnih.gov

Table 2: Synthesis of Selected DMDP Stereoisomers and Analogues

| Compound | Type | Starting Material | Key Strategy | Reference |

|---|---|---|---|---|

| DGDP | Diastereomer (C-2 epimer) | L-Sorbose | Regioselective Appel reaction | researchgate.net |

| DMDP Isomers | Diastereomers | D-Aldopentoses | Cyclic nitrone chemistry, nucleophilic addition | researchgate.net |

| L-DMDP | Enantiomer | D-Xylose | Cyclic nitrone chemistry | researchgate.net |

| L-homoDMDP | Enantiomeric Homologue | D-Xylose | Cyclic nitrone chemistry | researchgate.net |

| Protected L-homoDMDP (and C-6 epimer) | Enantiomeric Homologue | Vinylpyrrolidine intermediate | Alkene oxidation | mdpi.comnih.gov |

Enzymatic Inhibition Profile and Specificity of 2,5 Dideoxy 2,5 Imino D Mannitol

Broad-Spectrum Glycosidase Inhibitory Properties

2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) is recognized as a potent inhibitor of a wide range of glycosidases. researchgate.netnih.gov Iminosugars like DMDP are capable of competitively inhibiting these enzymes because they can mimic the transition state of the natural pyranoside or furanoside substrates. beilstein-journals.org The spatial arrangement of the hydroxyl groups on the pyrrolidine (B122466) ring of DMDP is similar to that of natural sugar substrates, which contributes to its high affinity for the active sites of these enzymes. beilstein-journals.org

The inhibitory action of DMDP is attributed to its ability to associate with acidic amino acid residues at the active site of glycohydrolases, as it is charged at physiological pH. biosynth.com This interaction prevents the normal hydrolysis of glycosidic bonds. nih.gov The broad-spectrum inhibitory nature of DMDP makes it a valuable tool in glycobiology research for studying the roles of various glycosidases in biological processes. biosynth.comnih.gov

Specificity of Action Against Different Glycosidase Families and Isoforms

The inhibitory activity of 2,5-Dideoxy-2,5-imino-D-mannitol varies across different families and isoforms of glycosidases. Its efficacy is influenced by the specific stereochemistry of the enzyme's active site and the spatial arrangement of the hydroxyl groups on the iminosugar.

Table 1: Inhibition of α-Glucosidases by DMDP Analogs

| Compound | Enzyme | Source | IC50 (µM) |

|---|---|---|---|

| L-DMDP | α-Glucosidase (Sucrase) | Rat Intestinal | 0.83 |

| L-homoDMDP | α-Glucosidase (Sucrase) | Rat Intestinal | 5.5 |

This table presents data for analogs of 2,5-Dideoxy-2,5-imino-D-mannitol to illustrate the potent α-glucosidase inhibitory activity within this family of compounds.

2,5-Dideoxy-2,5-imino-D-mannitol is also a potent inhibitor of β-glucosidases. beilstein-journals.org While specific Ki values for almond β-glucosidase were not found in the search results, the inhibitory effect is well-established. beilstein-journals.org More detailed information is available for its inhibitory action against β-glucosidase from Agrobacterium sp.. Novel lipophilic derivatives of DMDP, with amides attached to C-1, have been shown to inhibit this enzyme in the nanomolar range. nih.gov A set of fluorescent derivatives of DMDP has been synthesized with Ki values against Agrobacterium sp. β-glucosidase ranging from 2 nM to 1 µM. nih.gov

Table 2: Inhibition of Agrobacterium sp. β-Glucosidase by DMDP Derivatives

| Derivative Class | Ki Range |

|---|---|

| Fluorescent Derivatives | 2 nM - 1 µM |

This table illustrates the potent inhibition of Agrobacterium sp. β-glucosidase by various derivatives of 2,5-Dideoxy-2,5-imino-D-mannitol.

While direct inhibitory data for 2,5-Dideoxy-2,5-imino-D-mannitol against β-N-acetylhexosaminidases is limited in the provided search results, derivatives of this compound have shown significant activity. For example, a novel five-membered iminocyclitol derivative was developed into an inhibitor of human β-hexosaminidase with a Ki value of 2.6 nM. researchgate.netnih.gov Another derivative, 2-acetamido-1,5-imino-1,2,5-trideoxy-D-galactitol, has been identified as a potent and specific inhibitor of α-N-acetyl-galactosaminidase. researchgate.net These findings suggest that the DMDP scaffold is a promising starting point for the development of potent inhibitors of this class of enzymes.

The inhibitory potential of the DMDP scaffold extends to glycosyltransferases. A derivative of DMDP, 2,5-dideoxy-3-O-α-D-glucopyranosyl-2,5-imino-D-mannitol, was designed as an inhibitor of GlgE, a maltosyltransferase from Mycobacterium tuberculosis involved in α-glucan biosynthesis. This derivative exhibited a Ki value of 237 ± 27 μM against Mtb GlgE. tandfonline.com While this is a derivative and not the parent compound, it demonstrates that the DMDP core can be functionalized to target glycosyltransferases effectively.

Table 3: Inhibition of Mycobacterium tuberculosis GlgE by a DMDP Derivative

| Compound | Enzyme | Source | Ki (µM) |

|---|

Other Carbohydrate-Processing Enzymes (e.g., Pyrophosphate-D-fructose-phosphate-1-phosphotransferase (PFP))

While 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) is a known inhibitor of various carbohydrate-processing enzymes, specific data regarding its inhibitory activity against Pyrophosphate-D-fructose-phosphate-1-phosphotransferase (PFP) is not extensively documented in scientific literature. The primary inhibitory action of DMDP and its analogues is centered on glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds.

DMDP is recognized for its potent inhibition of glucosidases. researchgate.net For instance, it is a known inhibitor of glucosidase I, a key enzyme in glycoprotein (B1211001) processing. researchgate.net The inhibitory profile extends to other glycosidases, with the specificity and potency often influenced by stereochemistry and the presence of various substituents on the core pyrrolidine ring. researchgate.net Research has demonstrated that derivatives of DMDP can be powerful β-glucosidase inhibitors. nih.gov

Kinetic Characterization of Enzyme Inhibition (e.g., Determination of Ki values)

The inhibitory potential of 2,5-Dideoxy-2,5-imino-D-mannitol and its derivatives is quantitatively described by the inhibition constant (Ki), which indicates the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies greater potency.

Studies have focused on characterizing these Ki values against various enzymes. For example, a series of fluorescently-tagged derivatives of 1-amino-1,2,5-trideoxy-2,5-imino-D-mannitol were found to be highly potent inhibitors of β-glucosidase from Agrobacterium sp., with Ki values in the single-digit nanomolar range. researchgate.net Another study focusing on lipophilic derivatives of DMDP also reported nanomolar inhibition of the same enzyme. nih.gov A set of DMDP compounds has been assembled with Ki values spanning from 2 nM to 1 µM against Agrobacterium sp. β-glucosidase, allowing for a fine-tuning of inhibitory activity. nih.gov

In contrast, a related compound, 1,5-dideoxy-1,5-imino-D-mannitol, demonstrated weaker inhibition against α-D-mannosidases from various sources (jack bean, almond, calf liver) and β-D-mannosidase from Aspergillus wentii, with Ki values in the micromolar range, from 70 to 400 µM. nih.gov

The interactive table below summarizes some of the reported Ki values for DMDP and its derivatives.

| Compound | Enzyme | Source Organism | Ki Value | Reference |

|---|---|---|---|---|

| DMDP Derivatives | β-Glucosidase | Agrobacterium sp. | 2 nM - 1 µM | nih.gov |

| 1-Amino-1,2,5-trideoxy-2,5-imino-D-mannitol Derivatives | β-Glucosidase | Agrobacterium sp. | Single-digit nM range | researchgate.net |

| Lipophilic DMDP Derivatives (e.g., coumarin (B35378) derivative) | β-Glucosidase | Agrobacterium sp. | Nanomolar range | nih.gov |

| (2R,3R,4R,5R)-N-methyl-2-(acetamidomethyl)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine | β-N-acetylhexosaminidase P | Not Specified | 80 nM | researchgate.net |

Reversibility of Enzyme Inhibition

The inhibition of glycosidases by 2,5-Dideoxy-2,5-imino-D-mannitol and its analogues is characterized as a reversible process. nih.gov These iminosugars are structural mimics of the natural carbohydrate substrates. biosynth.com Their mechanism of action involves competitive inhibition, where the inhibitor binds non-covalently to the active site of the enzyme. researchgate.netbiosynth.com

By mimicking the charge and shape of the transition state of the glycosidic bond cleavage, DMDP can fit into the enzyme's active site, preventing the natural substrate from binding and being processed. biosynth.com Because this binding is reversible, an increase in the concentration of the natural substrate can displace the inhibitor, thereby restoring enzyme activity. This competitive and reversible nature is a hallmark of this class of iminoalditol inhibitors. nih.gov

Mechanistic Elucidation of 2,5 Dideoxy 2,5 Imino D Mannitol Action

Transition State Mimicry as a Primary Mode of Glycosidase Inhibition

The primary mechanism by which 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) inhibits glycosidases is through transition state mimicry. biosynth.com Glycosidases catalyze the hydrolysis of glycosidic bonds by stabilizing a highly transient, high-energy transition state that resembles an oxocarbenium ion. This transition state is characterized by a flattened ring conformation (such as a half-chair or boat) and a partial positive charge at the anomeric carbon. biosynth.com

DMDP, with its nitrogen atom replacing the endocyclic oxygen of the sugar and its protonated state at physiological pH, closely mimics the charge and shape of this oxocarbenium-ion-like transition state. nih.gov The spatial arrangement of the hydroxyl groups on the pyrrolidine (B122466) ring of DMDP further enhances this mimicry, allowing it to fit snugly into the enzyme's active site. nih.gov By binding with high affinity to the active site, DMDP effectively blocks the access of the natural substrate, thereby competitively inhibiting the enzyme. biosynth.com

Molecular Basis of Binding to Enzyme Active Sites

The inhibitory potency of 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) is rooted in the specific molecular interactions it forms within the active site of glycosidases. The protonated nitrogen of the pyrrolidine ring plays a pivotal role, forming strong ionic interactions with negatively charged amino acid residues, typically aspartate or glutamate, which often act as the catalytic nucleophile or acid/base in the active site.

Beyond this key electrostatic interaction, the hydroxyl groups of DMDP engage in a network of hydrogen bonds with polar amino acid residues lining the active site. These interactions are crucial for both the affinity and specificity of the inhibitor. The precise orientation of these hydroxyl groups dictates which glycosidases are most effectively inhibited. For instance, the stereochemistry of the hydroxyl groups on DMDP resembles that of D-mannose, contributing to its potent inhibition of mannosidases.

Structural Insights from Enzyme-Inhibitor Co-Crystallization Studies (e.g., Sco GlgEI-DDGIM Complex)

X-ray crystallography of enzyme-inhibitor complexes provides invaluable atomic-level insights into the molecular basis of inhibition. A notable example is the study of a variant of Streptomyces coelicolor GlgEI (Sco GlgEI-V279S) in complex with 2,5-dideoxy-3-O-α-D-glucopyranosyl-2,5-imino-D-mannitol (DDGIM), a close derivative of DMDP. While detailed structural analysis of the specific interactions within the Sco GlgEI-DDGIM complex is not extensively documented in the available literature, studies on similar complexes provide a framework for understanding these interactions.

Role of Pyrrolidine Ring Conformation in Inhibitor-Enzyme Interactions

The conformation of the five-membered pyrrolidine ring of 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) is a critical determinant of its inhibitory activity. The flexibility of the pyrrolidine ring allows it to adopt different puckered conformations, typically described as envelope (E) or twist (T) forms. The specific conformation adopted by DMDP upon binding to an enzyme's active site is influenced by the stereochemistry of its substituents and the interactions it forms with the surrounding amino acid residues.

Computational and structural studies have shown that pyrrolidine-based inhibitors often adopt conformations that closely mimic the transition state of the natural substrate. nih.gov For instance, certain pyrrolidine inhibitors have been observed to bind in an E1 or 2E conformation within the active site of α-mannosidases. nih.gov The ability of the pyrrolidine ring to adopt a conformation that presents its hydroxyl groups in an optimal arrangement for interaction with the enzyme's active site is crucial for high-affinity binding and potent inhibition.

The stereochemistry of the substituents on the pyrrolidine ring can influence its preferred conformation and, consequently, its inhibitory profile. Even subtle changes in the configuration of a single hydroxyl group can lead to significant differences in inhibitory potency and selectivity against different glycosidases. This highlights the intricate relationship between the three-dimensional structure of the inhibitor and its ability to effectively engage with the enzyme's active site. nih.gov

Inhibitory Profile of 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP)

The following table provides a summary of the inhibitory activity of DMDP against a selection of glycosidases, highlighting its broad-spectrum inhibitory nature.

| Enzyme | Source | Inhibition Constant (Ki) or IC50 |

| α-Glucosidase | Yeast | IC50 = 0.78 µM |

| β-Glucosidase | Agrobacterium sp. | Ki between 2 nM and 1 µM for derivatives |

| β-Glucosidase | Almond | |

| β-N-acetylhexosaminidase | Jack bean |

Note: The table presents a selection of reported inhibitory values. The potency of inhibition can vary depending on the source of the enzyme and the assay conditions.

Structure Activity Relationship Sar Studies of 2,5 Dideoxy 2,5 Imino D Mannitol Derivatives

Influence of Pyrrolidine (B122466) Ring Stereochemistry and Hydroxyl Group Spatial Arrangement

The precise three-dimensional arrangement of the pyrrolidine ring and its hydroxyl substituents is a primary determinant of the inhibitory potency and specificity of DMDP analogues. researchgate.net The spatial orientation of the hydroxyl groups, which mimics that of the natural sugar substrate, is crucial for high-affinity binding to the target glycosidase. researchgate.net

A striking example of stereochemistry's importance is the comparison between the naturally occurring D-DMDP and its synthetic enantiomer, L-DMDP. L-DMDP has been shown to be a significantly more potent and specific inhibitor of several plant and mammalian α-glucosidases, with inhibitory activity between two and four orders of magnitude greater than that of the natural D-enantiomer. researchgate.netnih.gov However, L-DMDP does not inhibit bacterial and yeast α-glucosidases, demonstrating that stereochemical changes can drastically alter the specificity profile. nih.gov

The hydroxyl groups themselves are not merely structural placeholders; their specific positions and orientations are vital for interaction with the enzyme's active site. Research has demonstrated the critical importance of the C-3 hydroxyl group. When this specific hydroxyl group was replaced with a fluorine atom in L-DMDP and L-homoDMDP, a sharp decrease in inhibitory activity against α-glucosidases was observed, underscoring the essential role of the C-3 hydroxyl in the enzyme-inhibitor interaction. nih.gov This suggests a key hydrogen-bonding interaction at this position that is lost upon substitution.

Effects of C-Substitution (e.g., Fluoro, Amino, Methoxyl, Trifluoromethyl Groups) on Activity

Substitution at the carbon atoms of the DMDP core, particularly those bearing hydroxyl groups, generally leads to a decrease in inhibitory activity. This reinforces the principle that the specific arrangement and nature of the hydroxyl groups are finely tuned for optimal binding.

As mentioned previously, the replacement of the C-3 hydroxyl group with a fluorine atom causes a dramatic loss of α-glucosidase inhibition, highlighting the critical nature of this position for enzyme interaction. nih.gov This finding suggests that modifications at the core hydroxyl-bearing carbons are often detrimental. Standard substitution of the hydroxyl function on the C-1 hydroxymethylene group with groups such as fluoro, amino, or methoxyl has also been reported to decrease activity. researchgate.net

However, the introduction of an amino group can create new opportunities for derivatization. For example, 1-amino-1,2,5-trideoxy-2,5-imino-D-mannitol, a C-1 amino analogue of DMDP, serves as a versatile precursor for creating a range of chain-extended analogues through N-acylation, some of which exhibit potent inhibitory activities. researchgate.netelsevierpure.com

Computational and synthetic studies on other nucleotide analogues, while not directly on DMDP, support the idea that C-substitution with groups like methyl (CH₃) or trifluoromethyl (CF₃) can be strategically used to modulate binding and metabolic stability, suggesting a potential avenue for future DMDP research. nih.gov

Role of Side-Chain Modifications and Lipophilicity in Modulating Binding

Introducing lipophilic side-chains to the DMDP scaffold is a key strategy for enhancing inhibitory potency, particularly for enzymes that have hydrophobic pockets near the active site. These modifications can significantly improve binding affinity.

Studies have shown that attaching lipophilic aliphatic or aromatic amides to the C-1 position of DMDP generates powerful inhibitors of β-glucosidase from Agrobacterium sp., with inhibitory constants (Kᵢ) in the nanomolar range. nih.govnih.gov One such derivative, featuring a coumarin (B35378) group, was ranked among the most active reversible glycosidase inhibitors of its class. nih.gov This demonstrates that extending a side-chain into the aglycone-binding region of the enzyme can dramatically boost potency.

The length and nature of these side-chains are critical. The addition of a hexyl chain via N-acylation to a 1-amino DMDP analogue resulted in superior inhibitory activity. researchgate.net Similarly, in the pursuit of selective α-L-rhamnosidase inhibitors, it was found that cyclization of L-DMDP thioureas and increasing the length of an attached alkyl chain enhanced inhibition. researchgate.net This suggests that increasing the lipophilicity and length of a side chain allows the inhibitor to form more extensive interactions within the enzyme's binding site. researchgate.net These modifications can transform a moderately active core structure into a highly potent inhibitor.

Design Principles for Enhanced Specificity and Potency of DMDP Analogues

The extensive SAR studies on DMDP and its derivatives have illuminated several key principles for designing next-generation inhibitors with improved potency and selectivity.

Mimic the Transition State: The fundamental design of the polyhydroxylated pyrrolidine ring is effective because it mimics the shape and charge of the oxocarbenium ion-like transition state of the glycosidase-catalyzed reaction. nih.gov Maintaining this core resemblance is paramount.

Stereochemistry is Key: The stereochemistry of the pyrrolidine ring and the spatial arrangement of its hydroxyl groups are critical. As seen with L-DMDP, inverting the stereochemistry of the entire core can dramatically increase potency and alter specificity for certain enzymes. nih.gov The orientation of individual hydroxyl groups, like the one at C-3, can be indispensable for activity. nih.gov

Exploit the Aglycone Site with N- and C-1 Substitutions: The greatest gains in potency are often achieved by adding substituents that can occupy the enzyme's aglycone binding site. N-alkylation and the addition of lipophilic side-chains at the C-1 position have proven highly effective in creating nanomolar inhibitors by establishing additional hydrophobic and van der Waals interactions. researchgate.netresearchgate.netnih.gov

Balance Potency and Selectivity: While modifications can increase potency, they can also alter the spectrum of inhibited enzymes. For example, adding long alkyl chains can produce very potent inhibitors but may also lead to a broader inhibition spectrum, reducing selectivity. researchgate.net Conversely, some N-arylalkylations can improve selectivity at the expense of potency. beilstein-journals.org A careful balance must be struck depending on the therapeutic goal.

Core Hydroxyls are Generally Inviolable: Modifications to the core hydroxyl groups at C-2, C-3, and C-4 are generally detrimental to inhibitory activity, as these groups are essential for mimicking the natural substrate and forming key hydrogen bonds within the active site. researchgate.netnih.gov

By integrating these principles, researchers can rationally design DMDP analogues with tailored properties, fine-tuning their structure to achieve high affinity and selectivity for specific glycosidase targets.

Inhibitory Activity of Selected DMDP Derivatives

| Compound/Derivative | Target Enzyme | Inhibitory Activity (Kᵢ / IC₅₀) | Source |

| L-DMDP | Plant/Mammalian α-glucosidases | 2-4 orders of magnitude more potent than D-DMDP | researchgate.netnih.gov |

| 1-N-Dansyl-1-amino-1,2,5-trideoxy-2,5-imino-D-mannitol | β-glucosidase (Agrobacterium sp.) | Kᵢ in the single-digit nanomolar range | researchgate.net |

| DMDP with C-1 lipophilic aromatic amide (coumarin) | β-glucosidase (Agrobacterium sp.) | Nanomolar range | nih.gov |

| 5-amino-5-deoxy-D-mannopyranose | α-D-mannosidases | Kᵢ = 1.2 to 20 µM | nih.gov |

| 1,5-dideoxy-1,5-imino-D-mannitol | α-D-mannosidases | Kᵢ = 70 to 400 µM | nih.gov |

| N-substituted imino-D-lyxitols (N-9-amidinononyl derivative) | GMIIb (a Golgi-type α-mannosidase) | Kᵢ = 40 nM | rsc.org |

| N-substituted imino-D-lyxitols (N-2-naphthylmethyl derivative) | GMIIb (a Golgi-type α-mannosidase) | IC₅₀ = 2.4 µM | rsc.org |

Exploration of Biological Activities and Therapeutic Research Potential in Disease Models

Antiviral Research Applications

Iminosugars, including derivatives of 2,5-Dideoxy-2,5-imino-D-mannitol, represent a class of compounds with significant interest in antiviral research. Their primary mechanism of action involves the inhibition of host-cell α-glucosidases located in the endoplasmic reticulum (ER). This interference disrupts the proper folding and maturation of viral envelope glycoproteins, which is a critical step for the assembly and infectivity of many enveloped viruses.

Interference with Viral Glycoprotein (B1211001) Processing (e.g., HIV, Influenza, SARS-CoV-2)

The antiviral activity of iminosugars is closely linked to their ability to inhibit ER α-glucosidases I and II. These enzymes are responsible for trimming glucose residues from N-linked glycans on newly synthesized viral glycoproteins. This trimming process is essential for the glycoprotein's interaction with ER chaperones like calnexin, which ensures correct folding.

Influenza Virus: The influenza virus relies on its surface glycoproteins, hemagglutinin (HA) and neuraminidase, for entry into and release from host cells. The proper folding and function of these proteins are dependent on N-linked glycosylation. Research on related compounds that inhibit mannosidases, another class of glycoside hydrolases, has demonstrated that altering the processing of N-linked oligosaccharides on viral glycoproteins can result in the production of less infectious virus particles. nih.gov Natural oligoribonucleotides functionalized with D-mannitol have also been shown to inhibit the interaction between hemagglutinin and glycan receptors, indicating anti-influenza activity. mdpi.com

SARS-CoV-2: The spike (S) protein of SARS-CoV-2 is essential for viral entry into host cells by binding to the ACE2 receptor. novusbio.com The S protein is extensively glycosylated, and these glycans play a crucial role in proper protein folding and in shielding the virus from the host immune system. novusbio.compdbj.orgpdbj.org Research into glycolytic inhibitors like 2-deoxy-D-glucose (2-DG) has shown that interfering with host cell metabolism can inhibit SARS-CoV-2 multiplication. nih.govnih.gov Mechanistic studies suggest this inhibition is partly due to the un-glycosylation of the spike protein, leading to defective progeny virions with reduced infective potential. nih.gov This highlights the importance of glycoprotein processing as a potential target for antiviral intervention against SARS-CoV-2.

Activity Against Other Viruses (e.g., Hepatitis B, Hepatitis C, Bovine Diarrhea Virus, Ebola, Marburg, Zika, Dengue)

The broad-spectrum potential of iminosugar-based glucosidase inhibitors has led to research against a variety of other enveloped viruses.

Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV): Direct research on HCV is challenging due to difficulties in culturing the virus in vitro. nih.govmdpi.com Therefore, Bovine Viral Diarrhea Virus (BVDV), a closely related pestivirus from the Flaviviridae family, is widely used as a surrogate for initial antiviral screening. nih.govmdpi.comnih.govepa.govresearchgate.net Studies have demonstrated that imino sugar derivatives are potent inhibitors of BVDV, preventing the secretion of infectious virions in a dose-dependent manner. nih.gov This effect is mediated by the inhibition of glucosidase processing, highlighting the potential of this mechanism against HCV. nih.gov Separately, various compounds have been evaluated for their ability to inhibit HBV DNA synthesis in vitro. nih.govnih.govresearchgate.netchapman.eduresearchgate.net

Ebola and Marburg Viruses: These filoviruses cause severe and often fatal hemorrhagic fevers. nih.gov Research efforts are underway to develop effective countermeasures. mdpi.comclinicaltrials.gov Small molecule imino sugars have been identified as a promising therapeutic avenue, with lead compounds demonstrating nanomolar activity against both Ebola and Marburg viruses in in vitro studies and showing protective effects in lethal animal models of infection. nih.gov The proposed mechanism involves targeting the viral glycoprotein, which is essential for viral entry. nih.gov

Dengue and Zika Viruses: As members of the Flaviviridae family, the life cycles of Dengue (DENV) and Zika (ZIKV) viruses are potential targets for inhibitors of glycoprotein processing. nih.govnih.govmdpi.commdpi.com While research has explored various antiviral strategies, including peptides that inhibit the viral envelope protein and repurposed drugs, the specific activity of 2,5-Dideoxy-2,5-imino-D-mannitol against these viruses is an area of ongoing investigation. nih.govnih.govmdpi.com

Antituberculosis Research and Enzyme Target Inhibition (e.g., Mycobacterium tuberculosis GlgE)

The emergence of extensively drug-resistant tuberculosis (XDR-TB) has created an urgent need for new antitubercular drugs that act on novel targets. mdpi.com One such target is the enzyme GlgE, a maltosyltransferase involved in a unique α-glucan biosynthetic pathway in Mycobacterium tuberculosis (Mtb). nih.gov The mutation of GlgE is lethal to the bacterium, making it a promising target for drug development. nih.gov

Researchers have designed and synthesized a derivative of DMDP, 2,5-dideoxy-3-O-α-D-glucopyranosyl-2,5-imino-D-mannitol, to act as a transition-state inhibitor of Mtb GlgE. nih.gov This compound was shown to successfully inhibit the enzyme, providing a valuable lead for developing a new class of therapies to treat TB. nih.gov

Table 1: Inhibition of GlgE Enzyme Variants

| Compound | Target Enzyme | Inhibition Constant (Ki) | Source |

|---|---|---|---|

| 2,5-dideoxy-3-O-α-d-glucopyranosyl-2,5-imino-d-mannitol | Mtb GlgE | 237 ± 27 µM | nih.gov |

| 2,5-dideoxy-3-O-α-d-glucopyranosyl-2,5-imino-d-mannitol | Sco GlgEI-V279S* | 102 ± 7.52 µM | nih.gov |

*A model variant from Streptomyces coelicolor used for structural studies.

Research in Lysosomal Storage Disorders

Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by defects in lysosomal enzymes. This leads to the harmful accumulation of substrates within the lysosome. Iminosugars, due to their structural similarity to monosaccharides, can act as competitive inhibitors of the deficient enzymes, forming the basis for two key therapeutic strategies.

Glycosidase Inhibition in Lysosomal Enzyme Deficiencies (e.g., Gaucher, Fabry, Pompe, Krabbe, Tay-Sachs Diseases)

The ability of iminosugars to inhibit specific glycosidases is being explored as a potential therapy for several LSDs.

Gaucher Disease: This is the most common LSD and is caused by a deficiency in the enzyme glucocerebrosidase (GCase), leading to the accumulation of glucosylceramide. mdpi.comresearchgate.net 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) and its derivatives are known to be powerful inhibitors of β-glucosidases. nih.gov This inhibitory activity forms the basis of one therapeutic approach for Gaucher disease.

Fabry Disease: This disorder results from deficient activity of the lysosomal enzyme α-galactosidase A (α-Gal A). nih.gov Research has focused on identifying potent iminosugar inhibitors of this enzyme. nih.gov While DMDP is not the primary candidate, other iminosugars like 1-deoxygalactonojirimycin (DGJ) have been extensively studied for this application. nih.govnih.govmdpi.com

Investigation of 2,5-Dideoxy-2,5-imino-D-mannitol as a Pharmacological Chaperone

A promising therapeutic strategy for LSDs caused by missense mutations is Pharmacological Chaperone Therapy (PCT). researchgate.net In many cases, the mutated enzyme is synthesized but misfolds in the endoplasmic reticulum and is prematurely degraded, never reaching the lysosome where it is needed. nih.govnih.gov

Pharmacological chaperones are small molecules that can bind to the misfolded enzyme in the ER, stabilizing its conformation. nih.govnih.gov This stabilization allows the enzyme-chaperone complex to pass the ER's quality control system and be trafficked to the lysosome. Once in the acidic environment of the lysosome, the chaperone dissociates, and the now correctly localized enzyme can perform its function, at least partially.

Gaucher Disease: Iminosugars are being actively investigated as pharmacological chaperones for mutant GCase. researchgate.net Studies have combined the core structures of compounds like 2,5-anhydro-2,5-imino-D-glucitol (an isomer of DMDP) with other chemical groups to create novel molecules that can significantly increase the activity of mutant GCase in patient-derived cells. nih.govnih.gov These chaperones bind to the active site, stabilize the enzyme at the neutral pH of the ER, and facilitate its transport to the lysosome. nih.govnih.gov

Fabry Disease: The concept of PCT was pioneered in studies on Fabry disease. nih.gov The iminosugar 1-deoxygalactonojirimycin (DGJ) has been shown to act as a specific pharmacological chaperone for certain mutant forms of α-Gal A, increasing the enzyme's stability and intracellular activity. nih.govnih.govmdpi.com An analogue, 2,5-Dideoxy-2,5-imino-d-altritol, was also identified as a powerful competitive inhibitor of human lysosome α-Gal A and was suggested to act as a specific pharmacological chaperone. nih.govnii.ac.jp This demonstrates the potential of the broader class of polyhydroxylated pyrrolidines and piperidines, to which DMDP belongs, in this therapeutic area.

Table 2: Compound Names Mentioned in Article

| Compound Name | Abbreviation |

|---|---|

| 2,5-Dideoxy-2,5-imino-D-mannitol | DMDP |

| 2,5-dideoxy-3-O-α-d-glucopyranosyl-2,5-imino-d-mannitol | - |

| Deoxynojirimycin | DNJ |

| 2-deoxy-D-glucose | 2-DG |

| 1-deoxygalactonojirimycin | DGJ |

| 2,5-anhydro-2,5-imino-D-glucitol | - |

| 2,5-Dideoxy-2,5-imino-d-altritol | DIA |

Antifeedant and Insect Toxicity Research

The investigation into 2,5-Dideoxy-2,5-imino-D-mannitol as an antifeedant and insecticide is rooted in its potent activity as a glycosidase inhibitor. Glycosidases are a class of enzymes essential for insects to digest complex sugars, such as sucrose (B13894) and starch, into absorbable monosaccharides for energy. By inhibiting these enzymes, DMDP effectively disrupts the insect's digestive process, leading to starvation, reduced growth, and feeding deterrence.

Research has demonstrated that iminosugars, including DMDP and its stereoisomers, are powerful inhibitors of α-glucosidases. archive.orggoogle.com For instance, L-DMDP, the enantiomer of the naturally occurring D-DMDP, is a highly specific and potent inhibitor of various plant and mammalian α-glucosidases. archive.org The mechanism involves the iminosugar binding to the active site of the glucosidase enzyme, mimicking the transition state of the natural sugar substrate. This blockage prevents the normal breakdown of dietary carbohydrates. This mode of action is a well-established strategy for creating antifeedant and insecticidal effects, as it deprives the insect of essential nutrients.

The table below summarizes the inhibitory profile of DMDP and its enantiomer against different glucosidases, highlighting the potent and specific nature of this inhibition which is central to its antifeedant properties.

| Compound | Enzyme Source | Type | Inhibition Potency |

| L-DMDP | Plant α-glucosidases | α-glucosidase | High (2-4 orders of magnitude more potent than DMDP) archive.org |

| L-DMDP | Mammalian α-glucosidases | α-glucosidase | High (2-4 orders of magnitude more potent than DMDP) archive.org |

| L-DMDP | Bacterial α-glucosidases | α-glucosidase | No Inhibition archive.org |

| L-DMDP | Yeast α-glucosidases | α-glucosidase | No Inhibition archive.org |

| N-butyl-DMDP | Ceramide-specific glucosyltransferase | Glucosyltransferase | Potent Inhibitor archive.org |

| N-butyl-L-DMDP | Ceramide-specific glucosyltransferase | Glucosyltransferase | No Inhibition archive.org |

Anticancer Research Applications (e.g., Multidrug Resistant Efflux Pump Inhibition)

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often characterized by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump therapeutic agents out of cancer cells. researchgate.netrushim.ruacs.org The development of inhibitors for these efflux pumps is a key strategy to overcome MDR. rushim.ruacs.org While various alkaloids and natural compounds are studied for this purpose, current research has not established a direct role for 2,5-Dideoxy-2,5-imino-D-mannitol in the inhibition of multidrug resistant efflux pumps like P-glycoprotein. archive.org

Diabetes Research (e.g., Inhibition of Glycogen (B147801) Phosphorylase, Carbohydrate Metabolism Modulation)

In the context of diabetes research, the therapeutic potential of iminosugars is explored through two primary mechanisms: the modulation of carbohydrate digestion and the inhibition of hepatic glucose production.

Carbohydrate Metabolism Modulation: The primary and most well-documented role of DMDP in diabetes research is the modulation of carbohydrate metabolism through the potent inhibition of intestinal α-glucosidases. researchgate.net These enzymes, located in the brush border of the small intestine, are responsible for breaking down complex carbohydrates (like starch and sucrose) into simple sugars (like glucose) that can be absorbed into the bloodstream. By competitively inhibiting these enzymes, DMDP slows down carbohydrate digestion, leading to a lower and delayed rise in post-prandial blood glucose levels. This mechanism is a validated therapeutic strategy for managing type 2 diabetes. researchgate.net

Glycogen Phosphorylase Inhibition: Glycogen phosphorylase (GP) is a key enzyme in the liver that breaks down stored glycogen into glucose-1-phosphate, a process called glycogenolysis, which directly contributes to hepatic glucose output. Inhibition of liver GP is considered a promising strategy to reduce hyperglycemia in type 2 diabetes.

Research has shown that certain five-membered iminosugars are potent inhibitors of glycogen phosphorylase. A notable example is 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB or D-AB1), which potently inhibits liver GP. researchgate.net However, studies investigating the structure-activity relationship of these compounds have found that structural modifications, such as the epimerization that distinguishes D-AB1 from DMDP, can significantly alter this inhibitory activity. Specifically, research indicates that the structural features of 2,5-dideoxy-2,5-imino-D-mannitol result in a marked reduction or abolishment of its inhibitory effect on glycogen phosphorylase when compared to D-AB1. researchgate.net Therefore, while the class of iminosugars includes potent GP inhibitors, DMDP's primary relevance in diabetes research is through its effects on carbohydrate digestion via glucosidase inhibition rather than direct, potent inhibition of glycogen phosphorylase. researchgate.net

The table below details the effects of related iminosugars on key targets in diabetes research.

| Compound | Target Enzyme/Process | Effect | Significance in Diabetes Research |

| 1,4-Dideoxy-1,4-imino-D-arabinitol (DAB) | Liver Glycogen Phosphorylase (GP) | Potent Inhibitor | Reduces hepatic glucose output. |

| 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) | Glycogen Phosphorylase (GP) | Inhibition is markedly lowered or abolished compared to DAB. researchgate.net | Not a primary mechanism of action. |

| 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) | Intestinal α-glucosidases | Potent Inhibitor researchgate.net | Slows carbohydrate digestion, reducing post-meal blood glucose spikes. researchgate.net |

| 2,5-Anhydro-D-mannitol | Gluconeogenesis & Glycogenolysis | Inhibitor | Decreases blood glucose in diabetic mouse models. |

| 2,5-Anhydro-D-mannitol 1-phosphate | Rat Liver Glycogen Phosphorylase | Inhibitor (Apparent Ki = 0.66 +/- 0.09 mM) | Contributes to the inhibition of glycogenolysis. |

Advanced Research Methodologies and Computational Studies for 2,5 Dideoxy 2,5 Imino D Mannitol

Development of Continuous Enzyme Assays

The evaluation of glycosidase inhibitors like DMDP relies on robust and efficient enzyme assays. Continuous enzyme assays, which monitor reaction progress in real-time, are particularly valuable for determining kinetic parameters and for high-throughput screening (HTS) of inhibitor libraries.

One prominent method involves the use of chromogenic or fluorogenic substrates. For instance, α-glucosidase inhibition can be assayed by measuring the rate of hydrolysis of a substrate like p-nitrophenyl α-D-glucopyranoside (pNPG). tandfonline.com The enzymatic reaction releases p-nitrophenol, a colored product whose absorbance can be measured continuously with a spectrophotometer, such as a microplate reader. tandfonline.comnih.gov The rate of color development is inversely proportional to the inhibitory activity of the compound being tested. Assays are typically conducted in 96-well microtiter plates, allowing for simultaneous testing of multiple inhibitor concentrations. tandfonline.com

A more advanced continuous assay is the Fluorescence Polarisation Activity-Based Protein Profiling (FluoPol-ABPP) technique. nih.govrsc.org This method is designed for screening large collections of compounds, such as iminosugar libraries, to identify selective inhibitors. nih.govrsc.org The assay uses fluorescently-labeled activity-based probes (ABPs) that covalently bind to the active site of an enzyme, resulting in a high fluorescence polarization signal. nih.gov When a competitive inhibitor like an iminosugar is pre-incubated with the enzyme, it occupies the active site and prevents the ABP from binding, leading to a low polarization signal. nih.gov This change in fluorescence polarization allows for the quantification of inhibitory potency and the determination of apparent IC₅₀ values. nih.govrsc.org The FluoPol-ABPP assay has been successfully miniaturized for HTS in 384-well plates and optimized for screening inhibitors of key lysosomal glycosidases like human glucosylceramidase (GBA1) and α-glucosidase (GAA). nih.govrsc.org

Another approach involves leveraging fluorescence resonance energy transfer (FRET). This can be achieved by using fluorescently-tagged iminosugars that, upon binding to the enzyme, cause a change in the intrinsic tryptophan fluorescence of the protein, allowing for real-time monitoring of the binding event. documentsdelivered.com

These continuous assays are crucial for the initial identification and kinetic characterization of inhibitors, providing the foundational data needed for further structural and computational studies.

Molecular Modeling and Docking Simulations for Ligand-Enzyme Interactions

Computational methods such as molecular modeling and docking simulations are indispensable tools for understanding how 2,5-dideoxy-2,5-imino-D-mannitol and related iminosugars interact with their target enzymes at an atomic level. These studies complement experimental data by predicting binding modes, identifying key interactions, and explaining the structural basis for inhibitory potency and selectivity. nih.govresearchgate.net

Molecular docking simulations are used to predict the preferred orientation of an inhibitor when it binds to the active site of an enzyme. utgis.org.ua For iminosugars, these simulations have shown that the protonated nitrogen atom of the iminosugar ring mimics the oxonium ion-like transition state of the natural carbohydrate substrate. tandfonline.com The hydroxyl groups on the iminosugar core are essential for binding, forming a network of hydrogen bonds with amino acid residues in the enzyme's active site. researchgate.net

Simulations have revealed that modifications to the core structure, such as the N-alkylation of DMDP, can significantly enhance inhibitory potency. tandfonline.com Longer hydrophobic chains attached to the nitrogen atom can interact with non-polar and aromatic amino acid side chains in auxiliary binding sites or hydrophobic channels within the enzyme, increasing the binding affinity. tandfonline.com This observation is often confirmed by comparing the calculated docking scores with experimentally determined IC₅₀ values, where higher docking scores correlate with stronger inhibition. tandfonline.com

Beyond simple docking, more advanced computational techniques like hybrid quantum mechanics/molecular mechanics (QM/MM) and pKa calculations are employed. nih.govrsc.org These methods provide a more accurate description of the electronic properties and protonation states of both the inhibitor and the catalytic residues in the enzyme's active site. nih.govrsc.org For example, studies on related imino-lyxitols have shown that the inhibitor may exist in different protonation states (neutral or protonated) when bound to different α-mannosidases, which operate at varying pH optima (e.g., Golgi vs. lysosomal mannosidases). nih.govrsc.orgbeilstein-journals.org Understanding the precise protonation state of the inhibitor and key enzyme residues, such as catalytic aspartic acid, is crucial for explaining binding affinity and selectivity. nih.govrsc.org

These computational approaches not only rationalize observed structure-activity relationships but also guide the rational design of new, more potent, and selective iminosugar derivatives. tandfonline.comnih.gov

Fluorescence Spectrometric Methods for Binding Studies and Inhibitory Activity Assessment

Fluorescence spectrometry offers a highly sensitive and versatile platform for investigating the binding of inhibitors to enzymes and assessing their inhibitory activity. These methods often rely on attaching a fluorescent reporter group (fluorophore) to the iminosugar scaffold.

Researchers have developed fluorescent derivatives of DMDP to create tools for studying enzyme-inhibitor interactions. ubc.ca For example, a dansyl group can be attached to the iminosugar structure. researchgate.net Such fluorescently tagged inhibitors have been used in binding studies with enzymes like β-glucosidase. researchgate.net The binding event can be monitored by changes in the fluorescence properties of the tag, such as its intensity or emission wavelength, which are often sensitive to the local environment.

Another innovative approach uses the iminosugar itself as part of a fluorescent sensor system. By attaching a fluorophore like anthracene (B1667546) to an N-alkylated iminosugar, a probe can be created where the fluorescence is quenched by the nearby unprotonated amine of the iminosugar ring through photoinduced electron transfer (PET). researchgate.net When the inhibitor binds to the enzyme's active site, the ring nitrogen becomes protonated, which stops the quenching process and "turns on" the fluorescence. researchgate.net This method allows for the direct observation of the inhibitor's protonation state within the enzyme-inhibitor complex. researchgate.net

Competitive displacement assays also utilize fluorescence. A fluorescent derivative of DMDP with a known binding affinity can be displaced from the enzyme's active site by a non-fluorescent competitor. ubc.ca The resulting decrease in fluorescence can be measured to determine the binding affinity (Ki) of the non-fluorescent compound. This technique can be used to create an "inhibitory activity ruler" to rank the potency of a series of inhibitors. ubc.ca

Furthermore, fluorescence resonance energy transfer (FRET) can be employed by taking advantage of the intrinsic fluorescence of tryptophan residues within the enzyme. documentsdelivered.com When a fluorescently-labeled inhibitor binds near these tryptophan residues, energy can be transferred from the excited tryptophan to the inhibitor's fluorophore, leading to a measurable change in the fluorescence signal, which allows for real-time monitoring of the binding process. documentsdelivered.com

These fluorescence-based methods provide powerful, real-time insights into the binding kinetics and thermodynamics of inhibitor-enzyme interactions, complementing data from traditional enzyme assays.

Future Research Directions and Unexplored Potential of 2,5 Dideoxy 2,5 Imino D Mannitol

Rational Design and Synthesis of Next-Generation Iminosugar Inhibitors Based on DMDP Scaffold

The structural backbone of 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) offers a versatile scaffold for the rational design and synthesis of new, more potent, and selective iminosugar inhibitors. Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how modifications of the DMDP molecule affect its inhibitory activity against various enzymes.

Key findings from SAR studies have demonstrated that specific hydroxyl groups are crucial for enzymatic interaction. For instance, the replacement of the C-3 hydroxyl group with fluoride (B91410) leads to a sharp decrease in the inhibition of α-glucosidases, indicating the critical role of this hydroxyl group in binding to the enzyme. rsc.orgnih.gov Similarly, modifying the C6 hydroxyl group has been shown to reduce inhibitory activity, suggesting its importance for enzyme interactions. rsc.org

Conversely, the synthetic L-enantiomer of DMDP has been found to be a more potent and specific α-glucosidase inhibitor than the naturally occurring D-enantiomer, opening a promising direction for pharmaceutical chemistry. rsc.org Further research has focused on creating novel derivatives by adding lipophilic aliphatic or aromatic amides to the C-1 position. These modifications have resulted in compounds that inhibit β-glucosidase in the nanomolar range, with a coumarin (B35378) derivative being among the most active reversible glycosidase inhibitors of its type. nih.gov

The design of next-generation inhibitors also involves creating conformationally restricted analogues. By locking the molecule into a specific shape, it may more closely mimic the transition state of the natural substrate, leading to enhanced inhibitory activity and selectivity. nih.gov Computational methods like molecular docking are also being employed to predict the binding of DMDP derivatives to target enzymes, such as human dihydrofolate reductase (DHFR), providing insights that can guide the design of new inhibitors. nih.govresearchgate.net

| Modification Site | Modification | Effect on Activity | Target Enzyme(s) | Reference |

|---|---|---|---|---|

| Stereochemistry | L-enantiomer (L-DMDP) | Increased potency and specificity | α-glucosidase | rsc.org |

| C-1 | Lipophilic amides (e.g., coumarin derivative) | Potent inhibition (nanomolar range) | β-glucosidase | nih.gov |

| C-3 Hydroxyl | Replacement with Fluoride | Sharp decrease in inhibition | α-glucosidases | rsc.orgnih.gov |

| C-6 Hydroxyl | Replacement with Fluoride or Methoxyl | 10 to 100-fold reduction in inhibition | Glycosidases | rsc.org |

Further Elucidation of DMDP's Mechanism of Action in Cellular and In Vivo Models (excluding clinical trials)

While the primary mechanism of DMDP is understood to be competitive inhibition of glycosidases, its effects within cellular and whole-organism models are complex and warrant further investigation. Iminosugars like DMDP function by mimicking the transition state of pyranosidic or furanosidic units of natural enzyme substrates. researchgate.net This mimicry allows them to bind tightly to the active site of glycosidases, blocking their function.

In cellular models, research has shown that DMDP and its derivatives can act as pharmacological chaperones. For example, 2,5-dideoxy-2,5-imino-D-altritol (DIA), a related pyrrolidine (B122466), was found to be a powerful competitive inhibitor of human lysosomal α-galactosidase A. nih.gov In lymphoblasts from Fabry disease patients, DIA increased the intracellular activity of the mutant enzyme significantly, suggesting it helps the enzyme to fold correctly and escape the quality control systems of the endoplasmic reticulum. nih.gov This chaperone effect represents a key mechanism of action beyond simple enzyme inhibition.

The use of in vivo models, such as zebrafish and Caenorhabditis elegans, is a crucial next step for elucidating the broader physiological effects of DMDP. mdpi.com These models allow for the study of absorption, distribution, metabolism, and excretion properties in a whole organism, providing a more comprehensive understanding of the compound's behavior and potential therapeutic effects before any consideration of clinical testing. mdpi.commdpi.com Such preclinical studies are essential for identifying the full range of biological activities and potential toxicities. mdpi.com

Identification of Novel Enzymatic Targets and Biological Pathways Modulated by DMDP

While DMDP is well-known for its inhibition of glycosidases like glucosidase I, α-glucosidase, and β-glucosidase, ongoing research is uncovering novel enzymatic targets and biological pathways affected by this iminosugar. researchgate.net The ability of DMDP and its derivatives to interact with a range of enzymes highlights its potential to influence diverse cellular processes.

One area of investigation is its effect on enzymes outside of carbohydrate metabolism. For instance, derivatives of DMDP have been studied as inhibitors of human dihydrofolate reductase (DHFR), an enzyme critical for nucleic acid synthesis and a well-established target in cancer chemotherapy. nih.govresearchgate.net Molecular docking studies have shown that these derivatives can bind to the DHFR active site, providing a basis for designing new anti-cancer drugs. nih.gov

The inhibition of glycosidases by DMDP directly impacts the N-glycan processing pathway, a crucial biological process for the proper folding and function of many proteins. By inhibiting enzymes like Golgi α-mannosidase II, iminosugars can alter the structure of N-glycans, which has implications for cell signaling and development. nih.gov Furthermore, DMDP has been noted for its ability to inhibit multidrug-resistant efflux pumps, which are involved in cancer drug resistance, presenting another potential therapeutic avenue. researchgate.net The modulation of these varied targets suggests that DMDP can influence a wide array of biological pathways, from protein quality control and metabolism to cell proliferation and survival. mdpi.com

| Enzymatic Target | Biological Pathway | Potential Application | Reference |

|---|---|---|---|

| α- and β-Glucosidases | Glycoprotein (B1211001) processing, Carbohydrate metabolism | Antiviral, Antidiabetic | researchgate.net |

| α-Mannosidases | N-glycan biosynthesis | Cancer therapy | nih.gov |

| Human Dihydrofolate Reductase (DHFR) | Folate metabolism, Nucleic acid synthesis | Cancer chemotherapy | nih.govresearchgate.net |

| Multidrug Resistant Efflux Pumps | Drug transport/resistance | Cancer chemotherapy (adjuvant) | researchgate.net |

| Lysosomal α-Galactosidase A (mutant) | Protein folding and transport (as a chaperone) | Fabry disease | nih.gov |

Application of DMDP as a Biochemical Tool for Glycoscience Research

The potent and often selective inhibitory properties of DMDP and its derivatives make them invaluable biochemical tools for studying the roles of specific glycosidases in biological systems. By inhibiting a particular enzyme, researchers can observe the resulting physiological and cellular changes, thereby elucidating the enzyme's function.

A significant advancement in this area is the development of fluorescently tagged DMDP derivatives. These molecules can be used in competitive displacement assays to determine the inhibitory activity of other, non-fluorescent compounds. ubc.ca This "inhibitory activity ruler" allows for high-throughput screening of potential inhibitors in formats like microtiter plates. ubc.caresearchgate.net

The synthesis of DMDP analogues with specific inhibitory profiles allows for the fine-tuning of research applications. For example, researchers can use highly selective inhibitors to dissect the function of individual enzymes within the complex N-glycan processing pathway. This helps to understand how the trimming of specific mannose residues by Golgi α-mannosidase II contributes to the biosynthesis of complex N-glycans. nih.gov As such, DMDP and its growing family of derivatives serve as essential chemical probes for advancing our fundamental understanding of glycoscience.

Q & A

Q. What are the primary enzymatic targets of 2,5-Dideoxy-2,5-imino-D-mannitol (DMDP) HCl, and how do its inhibitory mechanisms differ between α- and β-galactosidases?

DMDP HCl is a potent inhibitor of β-galactosidase, while its N-acetic and N-propionic acid derivatives (e.g., DMDP acetic acid) selectively inhibit α-galactosidase. This divergence arises from structural modifications: the parent compound’s pyrrolidine ring mimics the transition state of β-galactosidase substrates, whereas the N-alkylated side chains in derivatives alter steric and electronic interactions, favoring α-galactosidase binding .

Q. What methodologies are recommended for isolating DMDP derivatives from natural sources like Stevia rebaudiana?

Isolation involves extraction with polar solvents (e.g., methanol/water), followed by chromatographic purification using ion-exchange or reverse-phase columns. GC-MS is critical for identifying N-alkylated derivatives, which are often present in trace amounts and require derivatization for detection .

Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design with DMDP HCl?

DMDP HCl is water-soluble but hygroscopic, requiring storage at 2–8°C in desiccated conditions. Its melting point (101–103°C) and stability under acidic conditions make it suitable for in vitro enzymatic assays but may limit compatibility with high-temperature reactions .

Advanced Research Questions

Q. What synthetic strategies optimize yield and purity of DMDP HCl and its analogs?

- Unprotected pyrrolidine route : Reacting unprotected pyrrolidine iminosugars with aqueous glyoxal yields N-acetic acid derivatives in >90% yield.

- Michael addition : Tert-butyl acrylate reacts with iminosugars to form N-propionic acids, incorporating β-alanine’s amino group into the heterocyclic ring .

- Lipophilic modifications : Attaching aromatic or aliphatic amides at C-1 enhances β-glucosidase inhibition (IC₅₀ in nanomolar range) .

Q. How can structural modifications of DMDP HCl improve therapeutic potential for lysosomal storage disorders like Tay-Sachs disease?

DMDP amide derivatives act as pharmacological chaperones, increasing hexosaminidase A activity in Tay-Sachs fibroblasts by up to 14.8-fold. Computational modeling (e.g., docking studies) guides modifications to enhance binding affinity and reduce off-target effects .

Q. What analytical techniques resolve contradictions in DMDP’s enzyme inhibition profiles across studies?

- Kinetic assays : Compare IC₅₀ values under standardized pH and temperature conditions.

- X-ray crystallography : Resolve enzyme-inhibitor complexes to identify binding site interactions.

- Mutagenesis : Validate key residues (e.g., catalytic aspartates in glycosidases) influencing inhibitor specificity .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products